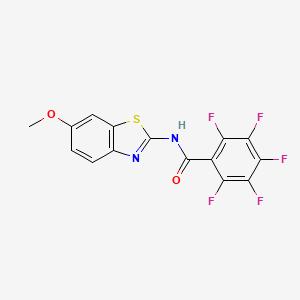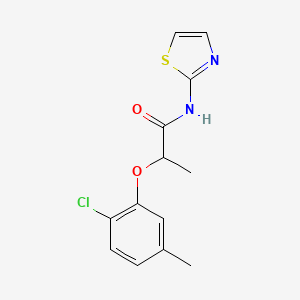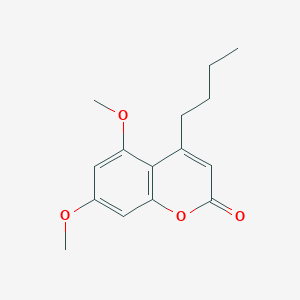![molecular formula C19H12Cl3F2N3O2S B4629877 N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4629877.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide
Overview
Description
Synthesis Analysis
The synthesis process for similar compounds involves intricate chemical reactions. For example, Tao Jian-wei (2009) synthesized N-Phenyl-2,2-di(4-chlorophenoxy)acetamide using a reaction of 4-chlorophenol on N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline with anhydrous potassium carbonate as a catalyst (Tao Jian-wei, 2009). Such methods may offer insights into the synthesis of the compound .
Molecular Structure Analysis
For compounds with a similar structure, N-Boechat et al. (2011) examined molecules like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, revealing V-shaped structures and various intermolecular interactions (N. Boechat et al., 2011). This suggests potential structural characteristics for "N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide".
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds have been explored in various studies. For instance, Suresh Dhakhda et al. (2021) synthesized a series of pyrimidinylthio acetamides and tested their antioxidant activity, indicating the potential reactivity and functional applications of such compounds (Suresh Dhakhda et al., 2021).
Physical Properties Analysis
The physical properties of similar acetamide compounds have been characterized using various techniques. Z. Ping (2007) synthesized N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide and analyzed its structure through NMR, IR, X-ray diffraction, providing insights into the physical characterization of such compounds (Z. Ping, 2007).
Chemical Properties Analysis
The chemical properties of acetamide derivatives have been extensively studied. For example, studies have synthesized various acetamide derivatives and characterized their structures and bioactivity, as seen in the work of K. Sunder et al. (2013) and Vinutha V. Salian et al. (2017) (K. Sunder et al., 2013); (Vinutha V. Salian et al., 2017). These studies provide a foundation for understanding the chemical properties of "N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide".
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research on similar compounds has elucidated their molecular structures and intermolecular interactions. For example, studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide and its analogs have revealed a 'V' shaped molecular geometry and 3-D arrays formed by various hydrogen bonds and π interactions (Boechat et al., 2011). These structural insights are crucial for understanding the physical properties and reactivity of such compounds.
Synthesis and Optimization
Several studies have focused on synthesizing analogs and derivatives through optimized conditions. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide explored the effects of feed composition, reaction temperature, and time, achieving a significant yield under specific conditions (Tao Jian-wei, 2009). Such research demonstrates the potential for scale-up and application in various domains.
Potential Applications in Radioligand Imaging
The development of selective ligands for imaging purposes, such as [18F]PBR111 derived from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcases the application of related compounds in positron emission tomography (PET) imaging (Dollé et al., 2008). This highlights the importance of structural modifications in developing tools for medical diagnostics.
Antimicrobial Activity
The synthesis of novel derivatives and their evaluation for antimicrobial activity is a significant area of research. For example, studies on thiazolidinone and acetidinone derivatives have demonstrated their potential as antimicrobial agents, pointing to the broader applicability of these compounds in developing new antibacterial and antifungal treatments (Mistry et al., 2009).
Antioxidant Activity
Research into the antioxidant properties of related compounds, such as 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides, underscores the potential for these molecules in combating oxidative stress and related pathologies (Dhakhda et al., 2021).
properties
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3F2N3O2S/c20-11-5-10(6-12(21)7-11)15-3-4-25-19(27-15)30-9-17(28)26-13-1-2-16(14(22)8-13)29-18(23)24/h1-8,18H,9H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUXUBXPMZRXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)
![2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4629817.png)
![1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4629821.png)
![2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4629823.png)
![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)

![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)
![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)

![{2-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4629869.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4629880.png)
![4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4629883.png)